![molecular formula C15H22F6N2O5 B2730590 1-[(4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]piperazine;2,2,2-trifluoroacetic acid CAS No. 2460755-73-9](/img/structure/B2730590.png)
1-[(4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]piperazine;2,2,2-trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]piperazine;2,2,2-trifluoroacetic acid is a useful research compound. Its molecular formula is C15H22F6N2O5 and its molecular weight is 424.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial Activity
Several studies have reported the synthesis and evaluation of compounds for their potent antibacterial properties. For instance, compounds with modifications on the piperazine ring have demonstrated significant in vitro and in vivo activities against a variety of bacterial strains. These modifications aim to enhance the compound's efficacy, reduce toxicity, and potentially overcome bacterial resistance mechanisms. Notably, some derivatives have shown superior activity compared to established antibiotics, indicating the potential for developing new therapeutic agents against resistant bacterial infections (Hirose et al., 1987), (Matsumoto & Minami, 1975).
Antifungal and Herbicidal Activity
Research has also extended into the antifungal and herbicidal potential of these compounds. Novel syntheses involving the core structure have yielded derivatives with significant in vitro and in vivo fungicidal activity against several plant fungi. The efficacy of these compounds suggests their potential as lead compounds for the development of new fungicides and herbicides. In particular, modifications to include furan/thiophene and piperazine elements have been explored, showing promising results against a broad spectrum of fungal pathogens (Wang et al., 2015).
Novel Synthetic Pathways
The development of novel synthetic pathways to create derivatives of the core compound has been a significant focus of research. These pathways involve the strategic incorporation of various functional groups and structural motifs to explore the biological activities of the resulting compounds. Innovations in synthetic chemistry have enabled the efficient synthesis of complex derivatives, offering new insights into structure-activity relationships and the potential for discovering new therapeutic agents (Thalji et al., 2013).
Antimicrobial Activities
The exploration of antimicrobial activities extends beyond traditional antibacterial and antifungal applications. Researchers have synthesized a variety of derivatives to evaluate their efficacy against a wide range of microbial pathogens. These studies aim to identify compounds with broad-spectrum antimicrobial activities that can serve as the basis for developing new antimicrobial agents (Jadhav et al., 2017).
Propiedades
IUPAC Name |
1-[(4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]piperazine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O.2C2HF3O2/c1-10-6-11(7-10,14-9-10)8-13-4-2-12-3-5-13;2*3-2(4,5)1(6)7/h12H,2-9H2,1H3;2*(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDVZQDJLNSNMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1)(OC2)CN3CCNCC3.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22F6N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

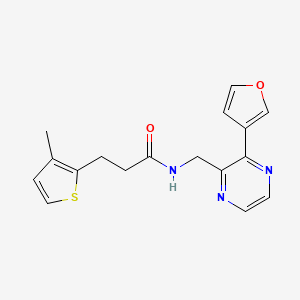
![5-Phenyl-5,12-dihydroindolo[3,2-a]carbazole](/img/structure/B2730509.png)
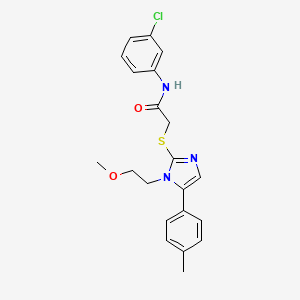
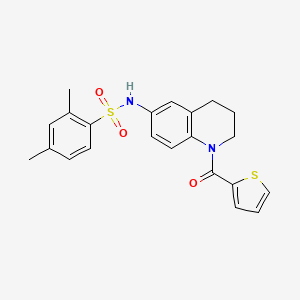
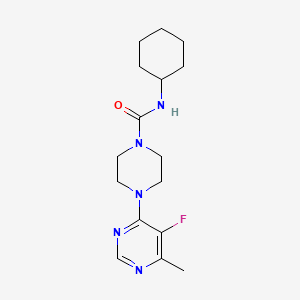
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-(5,6-dichloro-1,3-dioxoisoindol-2-yl)acetate](/img/structure/B2730514.png)
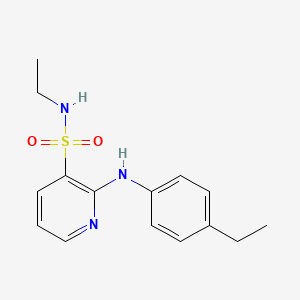
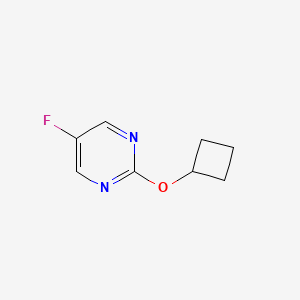
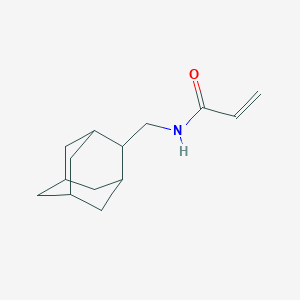
![ethyl [3-methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B2730524.png)
![N-[2-(5-Propoxy-1H-indol-3-yl)ethyl]but-2-ynamide](/img/structure/B2730525.png)
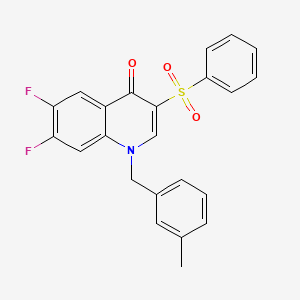
![Tert-butyl 8-amino-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B2730529.png)
![2-(4-Chlorophenoxy)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone](/img/structure/B2730530.png)